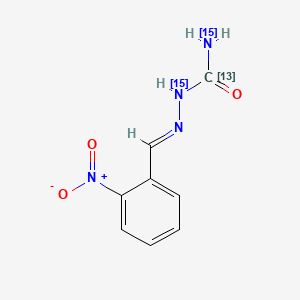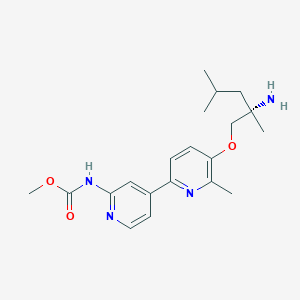
Aak1-IN-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aak1-IN-4 is a small molecule inhibitor targeting the adaptor-associated kinase 1 (AAK1). AAK1 is a member of the Ark1/Prk1 family of serine/threonine kinases, which play a crucial role in modulating receptor endocytosis by binding clathrin and regulating the function of the adaptor protein 2 complex . This compound has shown potential in therapeutic applications, particularly in the treatment of neuropathic pain and viral infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Aak1-IN-4 involves multiple steps, including the formation of key intermediates and their subsequent functionalization.
Industrial Production Methods: Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and reaction time. The use of catalysts and solvents is also optimized to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: Aak1-IN-4 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .
Aplicaciones Científicas De Investigación
Aak1-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of AAK1 in various biochemical pathways.
Biology: Investigated for its effects on cellular processes such as endocytosis and signal transduction.
Medicine: Explored as a potential therapeutic agent for treating neuropathic pain, viral infections, and neurodegenerative diseases
Mecanismo De Acción
Aak1-IN-4 exerts its effects by inhibiting the kinase activity of AAK1. This inhibition prevents the phosphorylation of the adaptor protein 2 complex, thereby disrupting clathrin-mediated endocytosis. This mechanism is crucial for reducing viral entry into cells and modulating pain signaling pathways .
Comparación Con Compuestos Similares
Pyrrolo[2,1-f][1,2,4]triazine-based inhibitors: These compounds also target AAK1 and have shown efficacy in pain models.
Quinazoline-based inhibitors: Another class of AAK1 inhibitors with potential therapeutic applications.
Uniqueness of Aak1-IN-4: this compound stands out due to its high potency and selectivity for AAK1. It has demonstrated significant efficacy in preclinical models of neuropathic pain and viral infections, making it a promising candidate for further development .
Propiedades
Fórmula molecular |
C20H28N4O3 |
|---|---|
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
methyl N-[4-[5-[(2S)-2-amino-2,4-dimethylpentoxy]-6-methylpyridin-2-yl]pyridin-2-yl]carbamate |
InChI |
InChI=1S/C20H28N4O3/c1-13(2)11-20(4,21)12-27-17-7-6-16(23-14(17)3)15-8-9-22-18(10-15)24-19(25)26-5/h6-10,13H,11-12,21H2,1-5H3,(H,22,24,25)/t20-/m0/s1 |
Clave InChI |
HINOQCZIDBNXEI-FQEVSTJZSA-N |
SMILES isomérico |
CC1=C(C=CC(=N1)C2=CC(=NC=C2)NC(=O)OC)OC[C@](C)(CC(C)C)N |
SMILES canónico |
CC1=C(C=CC(=N1)C2=CC(=NC=C2)NC(=O)OC)OCC(C)(CC(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


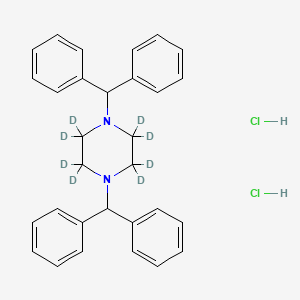
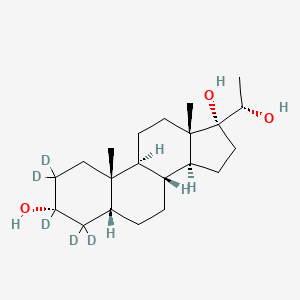

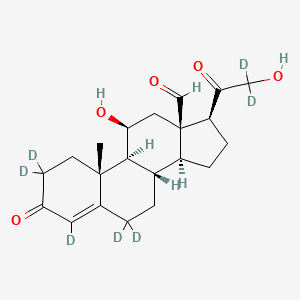
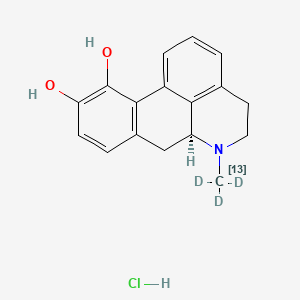
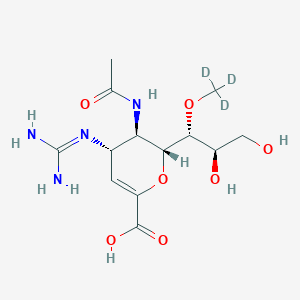
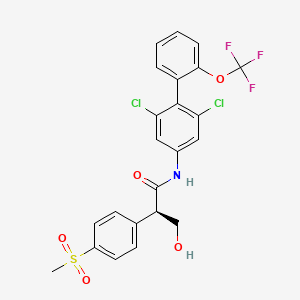
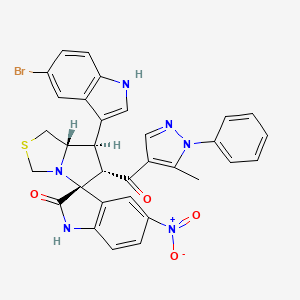
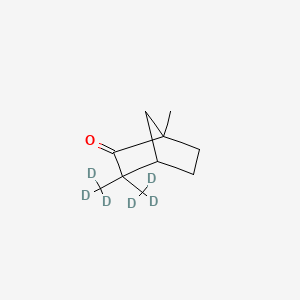

![13-[2-carboxy-3,4,6-trichloro-5-[2-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]amino]-2-oxoethyl]sulfanylphenyl]-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaene-4,22-disulfonate;triethylazanium](/img/structure/B12416916.png)
![disodium;(4R)-4-[(3R,5R,10S,13R,17R)-2,2,4,4-tetradeuterio-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12416918.png)

